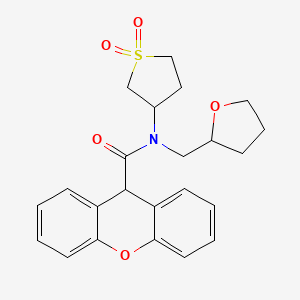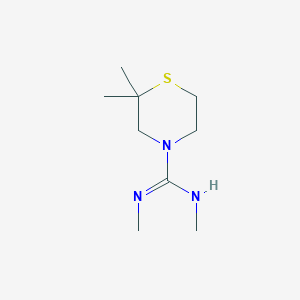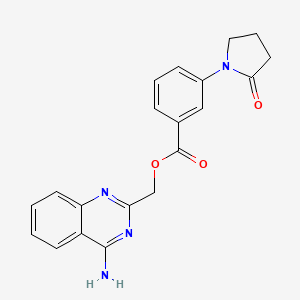
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide, commonly known as DTT-X, is a fluorescent probe that is widely used in scientific research. It is a derivative of xanthene and contains a thiol-reactive group that allows it to be used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
DTT-X is widely used as a fluorescent probe in scientific research. It is commonly used to detect thiol-containing proteins and peptides, as well as to study protein-protein interactions. DTT-X has also been used to study the redox state of cells and to monitor changes in intracellular pH.
Wirkmechanismus
DTT-X works by reacting with thiol-containing compounds such as cysteine and glutathione. The thiol-reactive group of DTT-X forms a covalent bond with the thiol group of the target molecule, resulting in a fluorescent signal that can be detected using a fluorescence microscope or spectrophotometer.
Biochemical and Physiological Effects:
DTT-X has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations typically used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DTT-X is its high sensitivity and specificity for thiol-containing compounds. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of DTT-X is its relatively short half-life, which limits its usefulness for long-term studies.
Zukünftige Richtungen
There are several potential future directions for the use of DTT-X in scientific research. One area of interest is the development of new derivatives of DTT-X with improved properties such as longer half-life or increased sensitivity. Another area of interest is the use of DTT-X in combination with other fluorescent probes to study complex cellular processes such as protein-protein interactions and intracellular signaling pathways. Overall, DTT-X is a valuable tool for scientific research and has the potential to contribute to a wide range of studies in the future.
Synthesemethoden
The synthesis of DTT-X involves the reaction of xanthene with 2-oxiranyl methanol in the presence of a thiol-containing compound such as DTT (dithiothreitol). The resulting product is then purified using column chromatography to yield DTT-X. This synthesis method is relatively simple and yields a high purity product.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c25-23(24(14-17-6-5-12-28-17)16-11-13-30(26,27)15-16)22-18-7-1-3-9-20(18)29-21-10-4-2-8-19(21)22/h1-4,7-10,16-17,22H,5-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGJWLVHMBQQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2CCS(=O)(=O)C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)


![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)

![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)

